molecular formula C8H12N4O3 B14907121 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B14907121
M. Wt: 212.21 g/mol
InChI Key: PMNSZURQWUBTHE-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a nitro group at the 4-position and dimethyl groups at the 3- and 5-positions of the pyrazole ring, along with a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Nitration: The starting material, 3,5-dimethylpyrazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Amidation: The nitrated product is then reacted with propanoyl chloride in the presence of a base such as pyridine to form the propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the propanamide moiety.

    3,5-dimethyl-4-amino-1H-pyrazole: Contains an amino group instead of a nitro group.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Lacks the nitro group.

Uniqueness

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the combination of the nitro group and the propanamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C8H12N4O3/c1-5-8(12(14)15)6(2)11(10-5)4-3-7(9)13/h3-4H2,1-2H3,(H2,9,13)

InChI Key

PMNSZURQWUBTHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N)C)[N+](=O)[O-]

Origin of Product

United States

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